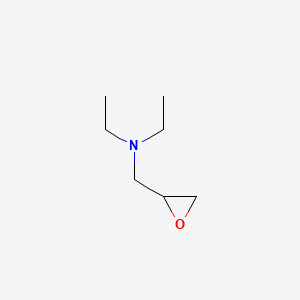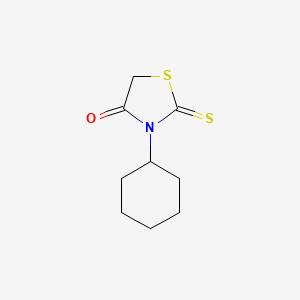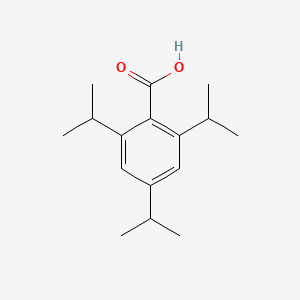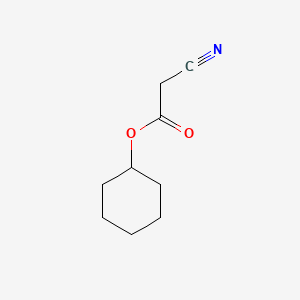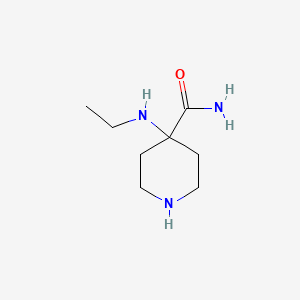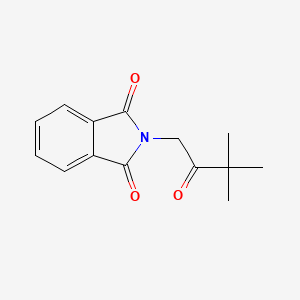
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
The compound “3,3-Dimethyl-2-oxobutyric acid” is a 2-oxo monocarboxylic acid that is 3,3-dimethylbutyric acid substituted by an oxo group at position 21. It is functionally related to a 3,3-dimethylbutyric acid1.
Synthesis Analysis
There is a paper titled “O‐Alkyl S‐3,3‐Dimethyl‐2‐oxobutyl Dithiocarbonates as Versatile Sulfur‐Transfer Agents in Radical C (sp3)H Functionalization” which discusses the synthesis of related compounds2. The paper mentions that boiling of the title compounds in ethereal solvents or cycloalkanes in the presence of a radical initiator leads to radical C (sp3) H functionalization2.
Molecular Structure Analysis
The molecular formula of “3,3-Dimethyl-2-oxobutyric acid” is C6H10O31. The InChI string is InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)1.
Physical And Chemical Properties Analysis
The molecular weight of “3,3-Dimethyl-2-oxobutyric acid” is 130.14 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 31.
Wissenschaftliche Forschungsanwendungen
-
Material Science
- Summary: This compound could be used in the development of material-specific binding peptides (MBPs). MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
- Method: The specific methods of application would depend on the exact nature of the research being conducted. It might involve the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results: The use of this compound could lead to advancements in various industrial applications, including agriculture, biocatalysis, medicine, and environmental monitoring .
-
Proteomics Research
- Summary: As mentioned earlier, this compound is used in proteomics research, which involves the study of proteins, their structures, and functions .
- Method: It might be used in experiments involving protein extraction, purification, and identification .
- Results: The use of this compound could help researchers gain insights into the roles of certain proteins in biological processes, which could lead to the development of new therapeutic strategies for various diseases .
Safety And Hazards
The safety and hazards of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione” are not available in the literature I found.
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”. Understanding its chemical properties and reactions could open up new avenues in various fields.
Please note that this information is based on the closest related compounds I could find, and may not fully apply to “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”.
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOAXRAJBJRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307865 | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
56658-35-6 | |
| Record name | 56658-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

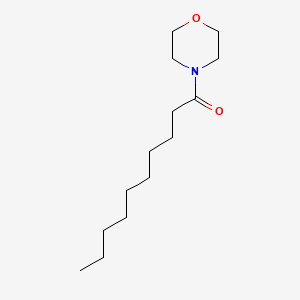
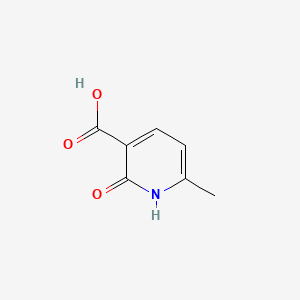
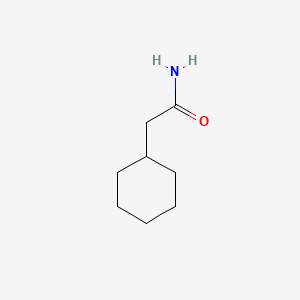

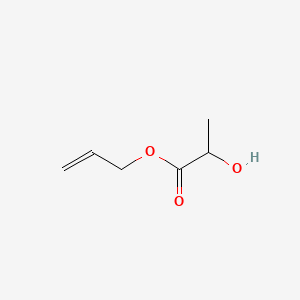
![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)
